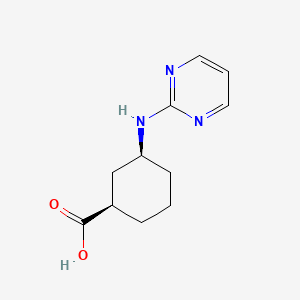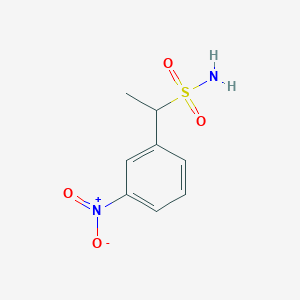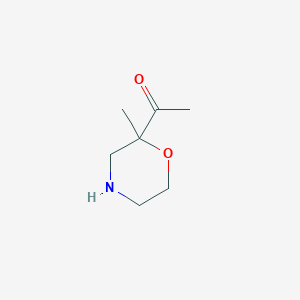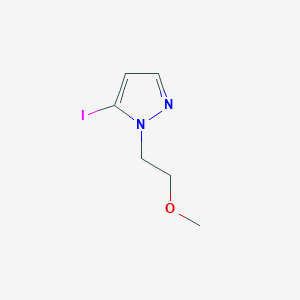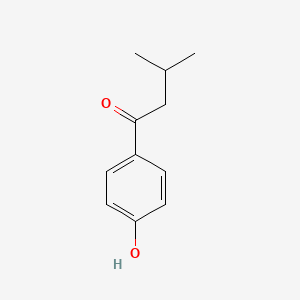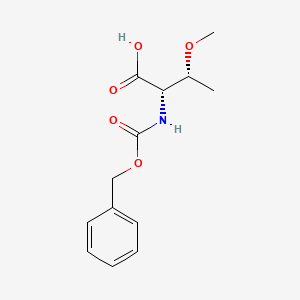![molecular formula C16H19BO2 B13631895 4,4,5,5-tetramethyl-2-[(E)-4-phenylbut-1-en-3-ynyl]-1,3,2-dioxaborolane](/img/structure/B13631895.png)
4,4,5,5-tetramethyl-2-[(E)-4-phenylbut-1-en-3-ynyl]-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-[(E)-4-phenylbut-1-en-3-ynyl]-1,3,2-dioxaborolane is a boronic ester compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a dioxaborolane ring and a phenylbutenynyl group. It is widely used in various chemical reactions and has applications in scientific research, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
The synthesis of 4,4,5,5-tetramethyl-2-[(E)-4-phenylbut-1-en-3-ynyl]-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and a suitable phenylbutenynyl precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a palladium catalyst and a base such as potassium carbonate. The reaction is typically performed in an inert atmosphere to prevent oxidation.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process.
Análisis De Reacciones Químicas
4,4,5,5-Tetramethyl-2-[(E)-4-phenylbut-1-en-3-ynyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different boronic ester derivatives.
Substitution: The compound can participate in substitution reactions, where the phenylbutenynyl group is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include various boronic acids, esters, and substituted derivatives.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-2-[(E)-4-phenylbut-1-en-3-ynyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: The compound is used in the production of advanced materials, including polymers and electronic materials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4,4,5,5-tetramethyl-2-[(E)-4-phenylbut-1-en-3-ynyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The dioxaborolane ring can interact with nucleophiles, while the phenylbutenynyl group can participate in π-π interactions with aromatic systems. These interactions enable the compound to act as a versatile reagent in organic synthesis and as a potential therapeutic agent.
Comparación Con Compuestos Similares
4,4,5,5-Tetramethyl-2-[(E)-4-phenylbut-1-en-3-ynyl]-1,3,2-dioxaborolane can be compared with other similar compounds, such as:
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound lacks the phenylbutenynyl group and is primarily used as a boron source in various chemical reactions.
4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane: This compound contains a phenylsulfanylmethyl group instead of the phenylbutenynyl group and is used in the synthesis of aryl/heteroaryl derivatives.
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound is an important intermediate in the synthesis of biologically active compounds.
Propiedades
Fórmula molecular |
C16H19BO2 |
|---|---|
Peso molecular |
254.1 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-[(E)-4-phenylbut-1-en-3-ynyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H19BO2/c1-15(2)16(3,4)19-17(18-15)13-9-8-12-14-10-6-5-7-11-14/h5-7,9-11,13H,1-4H3/b13-9+ |
Clave InChI |
LLNCJMAMDMKOJN-UKTHLTGXSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C=C/C#CC2=CC=CC=C2 |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=CC#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butylN-[4-(fluorosulfonyl)-2,2-dimethylbutyl]carbamate](/img/structure/B13631821.png)
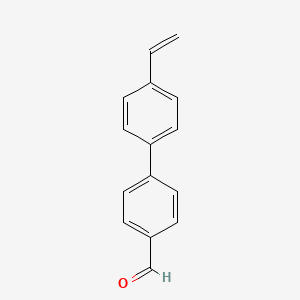
![rac-tert-butyl N-{[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate](/img/structure/B13631837.png)
